Distinct Mass Spectrometric Fragmentation Pathway: NO Loss from M⁺• Versus OH Loss in Typical Nitroaromatics
Under electron impact ionization, 1-nitro-4-phenylethynyl-benzene (4-nitrodiphenylacetylene) displays a fragmentation pathway that diverges from the behavior of typical aromatic nitro compounds. Whereas most aromatic nitro compounds undergo direct loss of OH from the molecular ion, 4-nitrodiphenylacetylene instead loses NO from M⁺•, followed by OH loss from the [M–NO]⁺ fragment ion; direct OH loss from M⁺• was not observed [1]. This fragmentation signature is specific to the nitro-diphenylacetylene scaffold and contrasts with the behavior of amino-, chloro-, and bromo-substituted diphenylacetylenes [1].
| Evidence Dimension | Primary fragmentation pathway under electron impact mass spectrometry |
|---|---|
| Target Compound Data | Loses NO from M⁺•; then loses OH from [M–NO]⁺; no direct OH loss from M⁺• |
| Comparator Or Baseline | Typical aromatic nitro compounds: direct OH loss from M⁺•; 4-chloro- and 4-bromo-diphenylacetylenes: substituent scrambling observed |
| Quantified Difference | Qualitative mechanistic divergence; NO loss pathway unique to nitro-substituted diphenylacetylene among the series studied |
| Conditions | Electron impact ionization mass spectrometry; metastable ion analysis; comparative study of substituted diphenylacetylenes |
Why This Matters
This distinct fragmentation pattern provides a reliable analytical fingerprint for identity confirmation and purity assessment during procurement and quality control, differentiating this compound from structurally similar analogs that may co-elute or exhibit overlapping spectral features.
- [1] Safe, S. (1973). Substituent and H/D randomization in the mass spectra of substituted diphenylacetylenic compounds. Organic Mass Spectrometry, 7(12), 1329–1336. View Source
